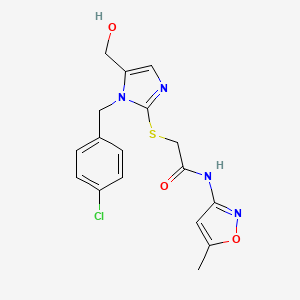

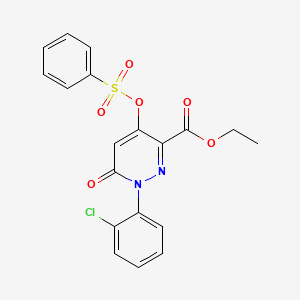

![molecular formula C8H9FN2O B2732556 [(2-Fluorophenyl)methyl]urea CAS No. 296277-54-8](/img/structure/B2732556.png)

[(2-Fluorophenyl)methyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2-Fluorophenyl)methyl]urea (2-FPMU) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a fluorinated derivative of the widely studied chemical urea, and has been the subject of numerous studies in recent years. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.

Aplicaciones Científicas De Investigación

1. Clastogenicity and SCE Induction in Cells

[(2-Fluorophenyl)methyl]urea derivatives have been studied for their role in clastogenicity (chromosomal breakages) and sister-chromatid exchanges (SCEs) in cells. Nitrosoureas like 1-methyl-1-nitroso-3-(p-fluorophenyl)urea showed potent clastogenic and SCE-inducing properties in V79-E cells. This research is significant in understanding the genetic impacts of certain chemical compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

2. Antimicrobial Activity

Substituted benzoxazaphosphorin 2-yl ureas, synthesized from 2-(4-fluoro-phenylamino)-methylphenol, have shown significant antimicrobial activity. This discovery is crucial for developing new antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).

3. Herbicide Applications

The compound N-cyclopropyl-N'-(2-fluorophenyl) urea and its analogs have been evaluated as selective herbicides in grain sorghum. The studies included assays on isolated pea chloroplasts, assessing their effects on photosynthetic electron transport and atrazine binding sites, demonstrating their potential in agricultural applications (Gardner, Pilgram, Brown, & Bozarth, 1985).

4. Study of Urea-Protein Interactions

Research on the interactions of urea with nucleic acid functional groups extends our understanding of how urea destabilizes helical structures in nucleic acids and proteins. This is crucial for using urea as a probe in studying conformational changes in biochemical processes (Guinn et al., 2013).

5. Nonlinear Optical Properties

Studies on compounds like Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, which is structurally similar to this compound, have shown significant insights into the nonlinear optical properties of these compounds. This is particularly relevant for developing advanced materials in photonics and optoelectronics (Mary et al., 2014).

6. Urease Activity in Biosensors

The synthesis and properties of ureas like this compound have implications in the development of biosensors. For example, urease coupled to poly(vinyl alcohol) activated by 2-fluoro-1-methylpyridinium salt is used in the creation of urease potentiometric electrodes for urea detection in medical diagnostics (Narinesingh, Mungal, & Ngo, 1991).

Propiedades

IUPAC Name |

(2-fluorophenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSRAGRCWWCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)

![2-Indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2732477.png)

![2,3-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2732480.png)

![1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732482.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)

![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)

![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)